molecular formula C15H20N4S B2512253 4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 790263-73-9

4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2512253
CAS RN: 790263-73-9
M. Wt: 288.41
InChI Key: OKSOWFQPGOPKAK-UHFFFAOYSA-N
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Description

“4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol”, there are related studies on the synthesis of similar compounds. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity . Another study reported the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .

Future Directions

The future directions for “4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol” and related compounds could involve further exploration of their potential as anticancer agents . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

4-benzyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c20-15-17-16-14(12-18-9-5-2-6-10-18)19(15)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSOWFQPGOPKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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